molecular formula C5H6N2O3 B1603800 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid CAS No. 55151-91-2

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid

Cat. No. B1603800
CAS RN: 55151-91-2
M. Wt: 142.11 g/mol
InChI Key: SPLXTCXODDVKKW-UHFFFAOYSA-N
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Description

“2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” is a compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This compound has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another approach involves the coupling of amidoximes with carbonyl-based compounds such as aldehydes, carboxylic acids, and their derivatives .


Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” consists of a 1,2,4-oxadiazole ring attached to an acetic acid moiety . The 1,2,4-oxadiazole ring contains one oxygen and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific compound and reaction conditions . For example, one study reported the conversion of primary amine intermediates to dimethylamine groups, followed by reaction with iodomethane to yield quaternary ammonium analogues .

Scientific Research Applications

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

  • Pharmaceutical Compounds : 1,2,4-Oxadiazole is an essential motif in drug discovery, which is incorporated in many experimental, investigational, and marketed drugs . For example, it is found in drugs like ataluren, naldemedine, amenamevir, ozanimod, azilsartan medoxomil, and opicapone .
  • High Energy Molecules : Among the oxadiazoles, the 1,2,5-oxadiazole (furazan) have been studied at large for High Energy Materials (HEMs) due to better heat of formation .
  • Anticancer Agents : Oxadiazoles have medicinal applications as anticancer agents .
  • Vasodilators : They are also used as vasodilators .
  • Anticonvulsants : Oxadiazoles have applications as anticonvulsants .
  • Antidiabetic Agents : They are used as antidiabetic agents .

Future Directions

The future directions for research on “2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” and similar compounds could include further exploration of their biological activities and potential applications in drug discovery . Additionally, optimization of their synthesis methods and investigation of their mechanisms of action could also be areas of interest .

properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)2-5(8)9/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLXTCXODDVKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612220
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid

CAS RN

55151-91-2
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.0 g (40.8 mmol) of 3,5-dimethyl-1,2,4-oxadiazole and of 6.0 ml of N,N,N',N'-tetramethylethylenediamine (TMEDA) in 100 ml of dry toluene was prepared in a 250 ml three-necked glass vessel equipped with a thermometer, a gas inlet tube through which dry nitrogen was introduced continuously and a pressure equalized dropping funnel. The magnetically stirred solution was cooled to -75° C. with an acetone-carbon dioxide bath and by means of the dropping funnel, a solution of approximately 40 mmol of n-butyllithium in 20 ml of n-hexane was added slowly to keep the reaction mixture below -65° C. Afterwards the reaction mixture was stirred for another 60 minutes at -55° to -60° C. Subsequently, the reaction mixture was transferred with a bent ground glass tube to a second vessel containing powdered carbon dioxide covered with a layer of dry diethyl ether and after standing a few hours, the carbon dioxide had practically disappeared from the mixture. 100 ml of water were added, followed by addition of 1 N hydrochloric acid with stirring until a pH of 8 was attained. The layers were separated and the organic layer was discarded and the aqueous layer was shaken twice with 25 ml of diethyl ether. The pH of the aqueous layer was brought to 2.0 with 1 N hydrochloric acid and seven extractions with about 25 ml portions of ethyl acetate at pH 2.0 resulted in almost complete removal of the desired product from the aqueous layer. The extracts were combined, dried over anhydrous magnesium sulfate, and filtered and the filtrate was concentrated in vacuo to a small volume until a crystalline white precipitate appeared. Thin-layer chromatography showed that the supernatant liquid still contained a considerable amount of the desired product and no by-products and the solvent was then completely removed in vacuo. The practically colorless residue was dried to constant weight to obtain 4.2 g (72% yield) of the product with a purity of at least 96% estimated by TLC and PMR spectrum. Recrystallization of the product was effected by dissolution in a minimum volume of chloroform, followed by slow addition of petroleum ether (b.p. 80°-110° C.) until a turbidity appear to obtain 3.6 g of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid with a melting point of about 95° C. (slow decarboxylation sets in at about 90° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
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2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Reactant of Route 6
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid

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